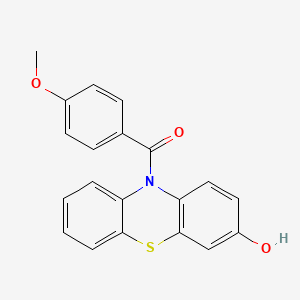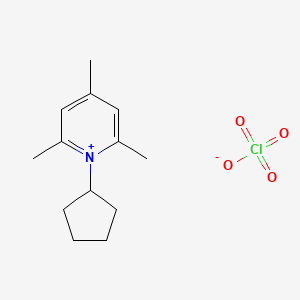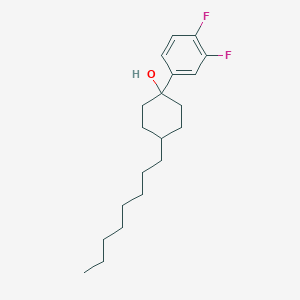
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3,4-difluorophenyl group and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-difluorobenzene and an appropriate alkylating agent.
Attachment of the Octyl Chain: The octyl chain can be attached through a Grignard reaction, where an octyl magnesium bromide reacts with the cyclohexanone intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: A related compound with a similar phenyl group but different functional groups.
4-Octylcyclohexanol: A compound with a similar cyclohexane ring and octyl chain but lacking the difluorophenyl group.
Uniqueness
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is unique due to the presence of both the 3,4-difluorophenyl group and the octyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
特性
CAS番号 |
91460-66-1 |
|---|---|
分子式 |
C20H30F2O |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)-4-octylcyclohexan-1-ol |
InChI |
InChI=1S/C20H30F2O/c1-2-3-4-5-6-7-8-16-11-13-20(23,14-12-16)17-9-10-18(21)19(22)15-17/h9-10,15-16,23H,2-8,11-14H2,1H3 |
InChIキー |
OSOZCEJDQDERKG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


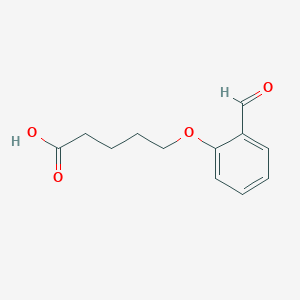
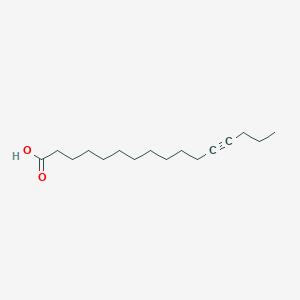


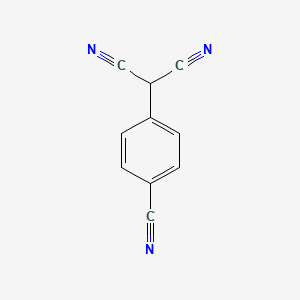
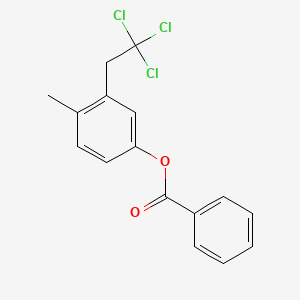

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
